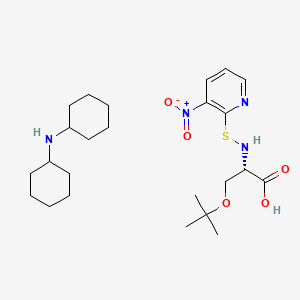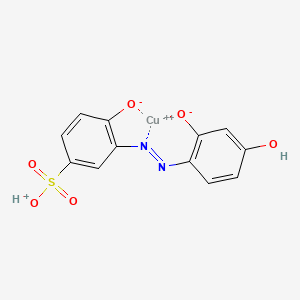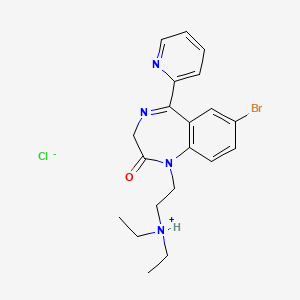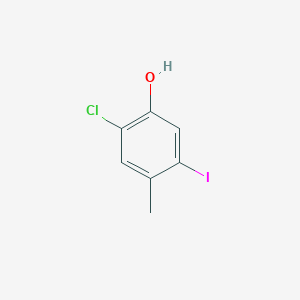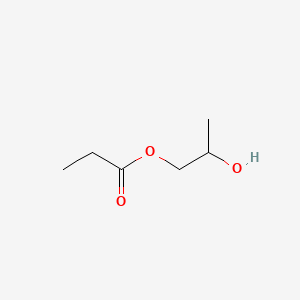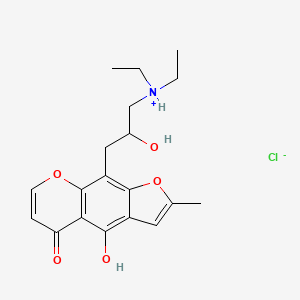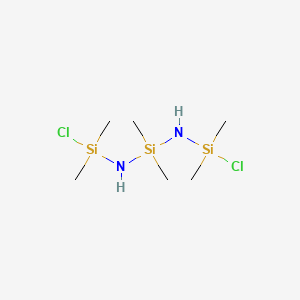
Silanediamine, N,N'-bis(chlorodimethylsilyl)-1,1-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanediamine, N,N’-bis(chlorodimethylsilyl)-1,1-dimethyl-: is a silicon-based compound known for its unique chemical properties and applications. This compound is characterized by the presence of silicon-nitrogen bonds, which contribute to its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanediamine, N,N’-bis(chlorodimethylsilyl)-1,1-dimethyl- typically involves the reaction of chlorodimethylsilane with a suitable amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Reaction Setup: The reaction is set up in a dry, inert atmosphere using a Schlenk line or a glovebox.
Addition of Reagents: Chlorodimethylsilane is added to the reaction vessel containing the amine.
Reaction Conditions: The mixture is stirred at a specific temperature, often around room temperature or slightly elevated, to facilitate the reaction.
Purification: The product is purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of Silanediamine, N,N’-bis(chlorodimethylsilyl)-1,1-dimethyl- follows similar principles but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of chlorodimethylsilane and the amine are handled using automated systems to ensure precision and safety.
Controlled Reaction Conditions: The reaction is carried out in large reactors with precise control over temperature, pressure, and inert atmosphere.
Efficient Purification: Industrial purification methods such as continuous distillation or large-scale chromatography are employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: Silanediamine, N,N’-bis(chlorodimethylsilyl)-1,1-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound reacts with water to form silanols and amines.
Condensation Reactions: It can undergo condensation reactions with other silanes to form polysiloxanes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in the presence of water or aqueous solutions under mild conditions.
Condensation Conditions: Condensation reactions are often facilitated by catalysts such as acids or bases.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include substituted silanes.
Hydrolysis Products: The primary products of hydrolysis are silanols and amines.
Condensation Products: Condensation reactions yield polysiloxanes with varying chain lengths and properties.
Scientific Research Applications
Chemistry: Silanediamine, N,N’-bis(chlorodimethylsilyl)-1,1-dimethyl- is used as a precursor in the synthesis of various silicon-based materials, including siloxanes and silanes. It is also employed in the development of novel catalysts and reagents for organic synthesis.
Biology and Medicine: In biological research, this compound is used to modify surfaces and create biocompatible materials
Industry: Industrially, Silanediamine, N,N’-bis(chlorodimethylsilyl)-1,1-dimethyl- is used in the production of silicone-based polymers and resins. It is also utilized in the manufacturing of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silanediamine, N,N’-bis(chlorodimethylsilyl)-1,1-dimethyl- involves the reactivity of the silicon-nitrogen bonds. These bonds can undergo hydrolysis and condensation reactions, leading to the formation of silanols and polysiloxanes. The compound’s reactivity is influenced by the electronic properties of the silicon and nitrogen atoms, which facilitate various chemical transformations.
Comparison with Similar Compounds
N,N’-Bis(salicylidene)ethylenediamine: This compound also contains silicon-nitrogen bonds and is used in similar applications.
N,N’-Bis(1,1-dimethylethyl)silanediamine: Another silicon-based compound with comparable reactivity and applications.
Uniqueness: Silanediamine, N,N’-bis(chlorodimethylsilyl)-1,1-dimethyl- is unique due to the presence of chlorodimethylsilyl groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in both research and industrial applications.
Properties
| 41319-39-5 | |
Molecular Formula |
C6H20Cl2N2Si3 |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
[bis[[chloro(dimethyl)silyl]amino]-methylsilyl]methane |
InChI |
InChI=1S/C6H20Cl2N2Si3/c1-11(2,7)9-13(5,6)10-12(3,4)8/h9-10H,1-6H3 |
InChI Key |
GQWGAKCMXWILOG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(N[Si](C)(C)Cl)N[Si](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



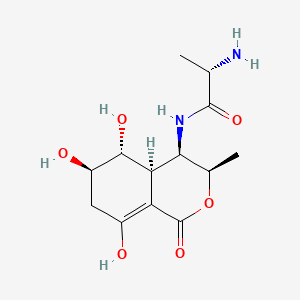
![1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone](/img/structure/B13748446.png)
